![molecular formula C18H30O2 B14363336 1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) CAS No. 90819-52-6](/img/structure/B14363336.png)
1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) is an organic compound characterized by its unique structure, which includes a hexane backbone with two cyclohexene rings connected via oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) typically involves the reaction of hexane-1,6-diol with cyclohexene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:
Reactants: Hexane-1,6-diol and cyclohexene.
Catalyst: Acidic or basic catalyst to promote the reaction.
Solvent: An organic solvent such as toluene or dichloromethane.
Temperature: Elevated temperatures, typically around 80-100°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene rings to cyclohexane.
Substitution: The oxygen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) involves its interaction with molecular targets through its functional groups. The oxygen atoms can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The cyclohexene rings provide structural stability and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohexane): Similar structure but with saturated cyclohexane rings.
1,1’-[Hexane-1,6-diylbis(oxy)]di(benzene): Aromatic analog with benzene rings instead of cyclohexene.
Uniqueness
1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) is unique due to its combination of cyclohexene rings and ether linkages, providing a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
90819-52-6 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-[6-(cyclohexen-1-yloxy)hexoxy]cyclohexene |
InChI |
InChI=1S/C18H30O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h11,13H,1-10,12,14-16H2 |
InChI Key |
VHAVKRVFOHQNSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)OCCCCCCOC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
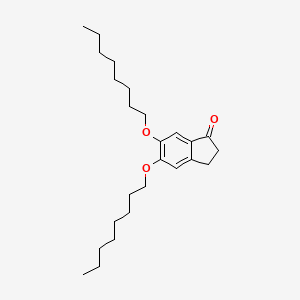
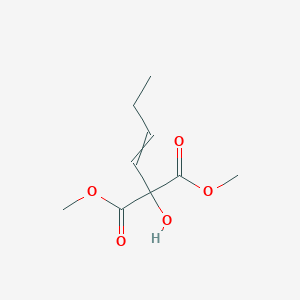
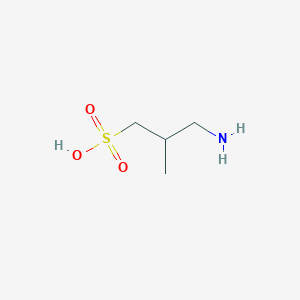
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

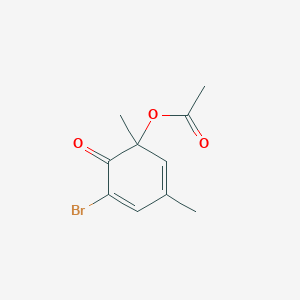
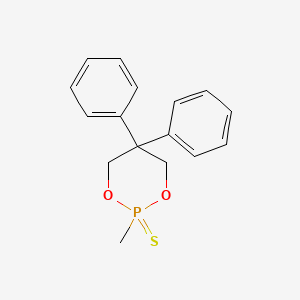
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
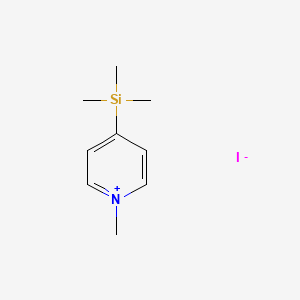
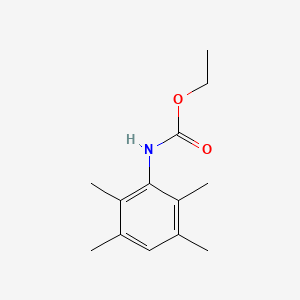
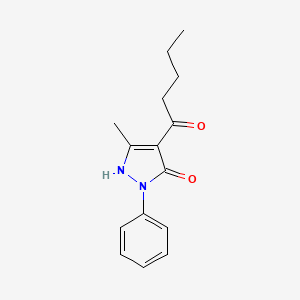
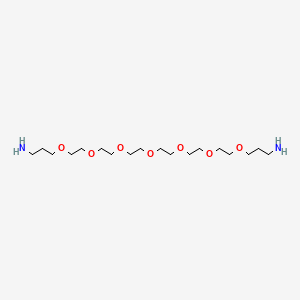
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)
